molecular formula C7H7ClN4O B3357738 6-chloro-8-ethoxy-7H-purine CAS No. 7498-25-1

6-chloro-8-ethoxy-7H-purine

Cat. No.: B3357738
CAS No.: 7498-25-1
M. Wt: 198.61 g/mol
InChI Key: LWDVXDIXDUESDI-UHFFFAOYSA-N
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Description

6-chloro-8-ethoxy-7H-purine is a derivative of purine, a fundamental heterocyclic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA This compound is characterized by the presence of a chlorine atom at the 6th position and an ethoxy group at the 8th position on the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-ethoxy-7H-purine typically involves the chlorination of 8-ethoxy-7H-purine. One common method includes the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . The reaction conditions often require heating under pressure to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-ethoxy-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form oxo derivatives or reduction to form hydro derivatives.

    Alkylation and Acylation: The ethoxy group at the 8th position can participate in alkylation and acylation reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as potassium cyanide or sodium methoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Products: 6-amino-8-ethoxy-7H-purine, 6-thio-8-ethoxy-7H-purine.

    Oxidation Products: 6-chloro-8-oxo-7H-purine.

    Reduction Products: this compound derivatives with reduced functional groups.

Scientific Research Applications

6-chloro-8-ethoxy-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and enzymes.

    Medicine: Investigated for its potential as an antineoplastic agent and its role in the development of antiviral drugs.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-chloro-8-ethoxy-7H-purine involves its interaction with biological macromolecules. It can act as an inhibitor of certain enzymes, such as xanthine oxidase, by mimicking the structure of natural purine substrates . This inhibition can lead to a decrease in the production of uric acid, making it useful in the treatment of conditions like gout.

Comparison with Similar Compounds

Similar Compounds

    6-chloropurine: Lacks the ethoxy group at the 8th position.

    8-ethoxypurine: Lacks the chlorine atom at the 6th position.

    6-chloro-8-methylpurine: Has a methyl group instead of an ethoxy group at the 8th position.

Uniqueness

6-chloro-8-ethoxy-7H-purine is unique due to the presence of both the chlorine atom and the ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

6-chloro-8-ethoxy-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-2-13-7-11-4-5(8)9-3-10-6(4)12-7/h3H,2H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDVXDIXDUESDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(N1)C(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421068
Record name 6-chloro-8-ethoxy-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7498-25-1
Record name NSC407406
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-8-ethoxy-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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